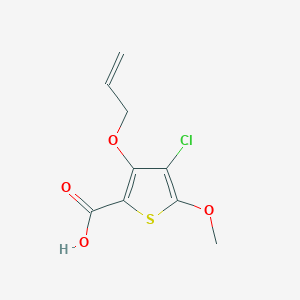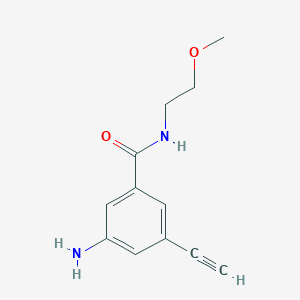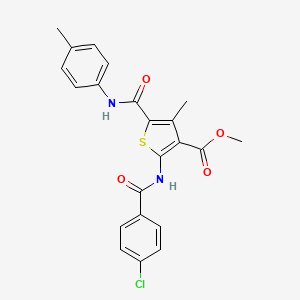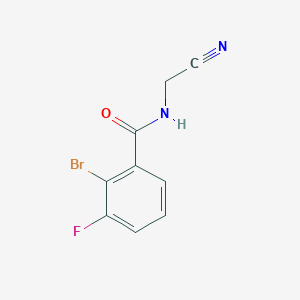
N-(N-Acetylvalyl)-N-nitrosoglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-Acetylvalyl)-N-nitrosoglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a valyl residue, and a nitroso group attached to a glycine backbone. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in organic chemistry, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Acetylvalyl)-N-nitrosoglycine typically involves a multi-step process. One common method starts with the acetylation of valine to form N-acetylvaline. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the required product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(N-Acetylvalyl)-N-nitrosoglycine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetyl and nitroso groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of novel materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(N-Acetylvalyl)-N-nitrosoglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the acetyl and valyl residues may interact with protein active sites, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylvaline: A simpler analog without the nitroso group, used in peptide synthesis.
N-Nitrosoglycine: Lacks the acetyl and valyl residues, primarily studied for its nitrosation reactions.
Uniqueness
N-(N-Acetylvalyl)-N-nitrosoglycine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
99152-10-0 |
|---|---|
Formule moléculaire |
C9H15N3O5 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
2-[[(2R)-2-acetamido-3-methylbutanoyl]-nitrosoamino]acetic acid |
InChI |
InChI=1S/C9H15N3O5/c1-5(2)8(10-6(3)13)9(16)12(11-17)4-7(14)15/h5,8H,4H2,1-3H3,(H,10,13)(H,14,15)/t8-/m1/s1 |
Clé InChI |
XZUXDHWLWRENOL-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N(CC(=O)O)N=O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)N(CC(=O)O)N=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



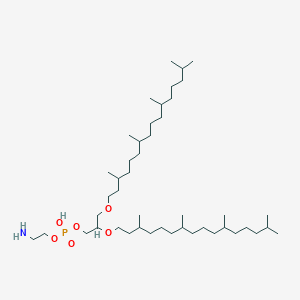
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
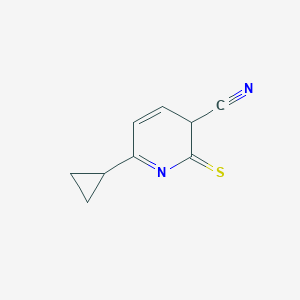
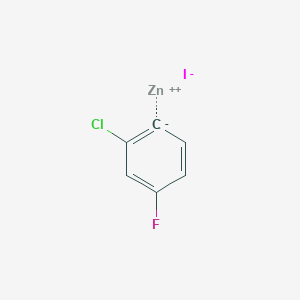

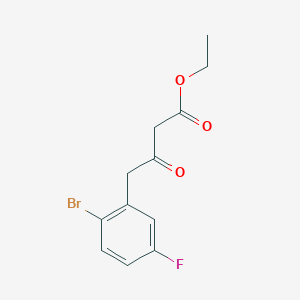
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
